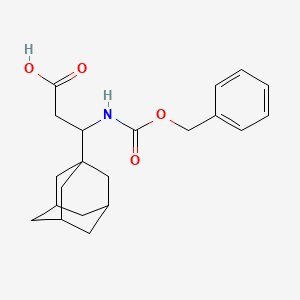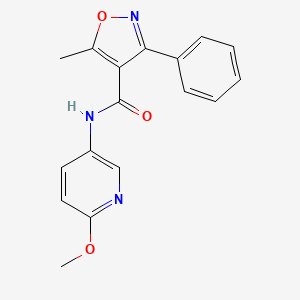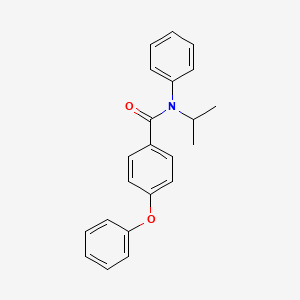
2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide, also known as MEK162, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a critical role in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. MEK162 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis and Synthesis
In the realm of chemical structure analysis, oxoindolyl α-hydroxy-β-amino acid derivatives, closely related to the compound , have been studied. These derivatives include methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate and others, revealing the diastereoselectivity of reactions involving α-diazoesters and isatin imines. Their structures also involve intramolecular N-H···O hydrogen bonds and C-H···O hydrogen-bond interactions, demonstrating interesting chemical properties (Ravikumar et al., 2015).
Synthesis of Derivatives and Potential Applications
A synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide has been documented, providing a framework for the development of similar compounds for various applications (Kariuki et al., 2022).
Photodynamic Therapy and Cancer Treatment
Research has shown the potential of benzenesulfonamide derivative groups containing Schiff base in photodynamic therapy for cancer treatment. These compounds, like the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, show high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of various sulfonamide derivatives have been evaluated. For instance, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides showed notable in vitro antimicrobial and anticancer activities (Kumar et al., 2014).
Cytotoxicity and Antiviral Activities
Derivatives of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides have been synthesized and screened for various activities. Their cytotoxicity against human and murine cells, along with antiviral activity, has been assessed, showing promising results (Karki et al., 2012).
Antibacterial Agents
The synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides showed potential as antibacterial agents, particularly against Escherichia coli. These compounds were evaluated for their biofilm inhibitory action and cytotoxicity behavior, underscoring their potential as therapeutic agents (Abbasi et al., 2019).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-20-17-8-5-15(11-14(17)12-18(20)21)19-25(22,23)10-9-13-3-6-16(24-2)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLONAHZSBMJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
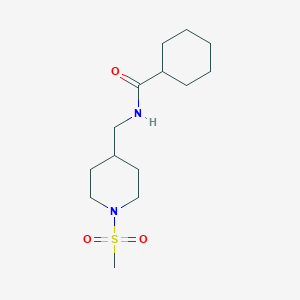
![2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2511577.png)


![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)

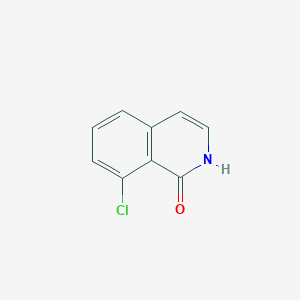
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2511585.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride](/img/structure/B2511586.png)
![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)

